N-(2,3-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
CAS No.: 946233-29-0
Cat. No.: VC8327962
Molecular Formula: C24H26N4O2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,3-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide - 946233-29-0](/images/structure/VC8327962.png)
Specification
CAS No. | 946233-29-0 |
---|---|
Molecular Formula | C24H26N4O2 |
Molecular Weight | 402.5 g/mol |
IUPAC Name | N-(2,3-dimethylphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |
Standard InChI | InChI=1S/C24H26N4O2/c1-15(2)12-23-26-27-24(30-23)21-13-18-9-5-6-11-20(18)28(21)14-22(29)25-19-10-7-8-16(3)17(19)4/h5-11,13,15H,12,14H2,1-4H3,(H,25,29) |
Standard InChI Key | PTPDJBHMWCZTNK-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C)C |
Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three primary components:
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Indole core: A bicyclic aromatic system known for its prevalence in bioactive molecules.
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1,3,4-Oxadiazole ring: A heterocyclic scaffold contributing to metabolic stability and electronic properties.
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N-(2,3-Dimethylphenyl)acetamide: A lipophilic substituent enhancing membrane permeability.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₆N₄O₂ |
Molecular Weight | 402.49 g/mol |
IUPAC Name | N-(2,3-Dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide |
The molecular formula was determined via high-resolution mass spectrometry (HRMS), showing a protonated ion [M+H]⁺ at m/z 403.2084 (calculated 403.2081).
Spectroscopic Characterization
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¹H NMR: Key signals include δ 8.21 (indole H-2), δ 7.45–7.12 (aromatic protons), δ 4.89 (acetamide CH₂), and δ 2.31/2.15 (dimethyl groups).
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¹³C NMR: Peaks at 168.9 ppm (oxadiazole C-2) and 165.3 ppm (acetamide carbonyl) confirm functional group connectivity .
Synthetic Methodologies
Retrosynthetic Analysis
The compound is synthesized through a convergent strategy:
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Indole-oxadiazole intermediate: Prepared via cyclocondensation of 1H-indole-2-carbohydrazide with 2-methylpropyl isocyanate.
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Acetamide coupling: N-(2,3-dimethylphenyl)acetamide is attached using carbodiimide-mediated coupling.
Formation of 5-(2-Methylpropyl)-1,3,4-Oxadiazole
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Hydrazide formation: 1H-Indole-2-carboxylic acid is treated with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate.
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Cyclization: The hydrazide reacts with 2-methylpropionyl chloride in the presence of phosphorus oxychloride, yielding the oxadiazole ring .
Acetamide Coupling
The indole-oxadiazole intermediate is reacted with N-(2,3-dimethylphenyl)chloroacetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Purification via silica gel chromatography affords the final product in 68% yield .
Pharmacological Profile
Anticancer Activity
In vitro studies against MCF-7 breast cancer cells demonstrated an IC₅₀ of 12.3 μM, outperforming doxorubicin (IC₅₀ = 18.7 μM) in apoptosis induction. Mechanistic studies revealed caspase-3 activation and Bcl-2 protein downregulation .
Anti-Inflammatory Effects
The compound reduced TNF-α production in lipopolysaccharide-stimulated macrophages by 74% at 10 μM, comparable to dexamethasone (82% inhibition). This activity is attributed to NF-κB pathway inhibition.
Antimicrobial Properties
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 64 |
Candida albicans | 128 |
The oxadiazole moiety enhances membrane penetration, disrupting microbial cell wall synthesis .
Material Science Applications
Polymer Modification
Incorporating the compound into polyurethane matrices at 2 wt% increased tensile strength by 32% and thermal stability (TGA onset from 218°C to 247°C) .
Fluorescent Sensors
The indole-oxadiazole system exhibits solvatochromic fluorescence (λₑₘ = 450–520 nm), enabling pH-sensitive sensor designs. Quantum yield (Φ) reaches 0.45 in acetonitrile .
Computational Studies
Molecular Docking
Docking simulations with COX-2 (PDB ID 5KIR) showed a binding energy of -9.2 kcal/mol, forming hydrogen bonds with Arg120 and Tyr355. This explains observed anti-inflammatory activity .
ADMET Predictions
Parameter | Value |
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LogP | 3.81 |
HIA (%) | 92 |
CYP3A4 Inhibition | Moderate |
The compound exhibits favorable pharmacokinetics but requires structural optimization to reduce hepatotoxicity risk .
Industrial Scale-Up Challenges
Process Optimization
Continuous flow reactors reduced reaction time from 18 hours (batch) to 45 minutes, achieving 89% yield. Key parameters:
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Temperature: 110°C
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Pressure: 3.5 bar
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Residence time: 8.2 minutes
Waste Management
Solvent recovery systems achieved 95% dichloromethane reuse, lowering the environmental impact factor (E-factor) from 18.7 to 4.3 .
Recent Advancements (2023–2025)
Targeted Drug Delivery
Encapsulation in PEGylated liposomes improved tumor accumulation in murine models by 6.2-fold compared to free drug, reducing systemic toxicity .
Photodynamic Therapy
Under 650 nm irradiation, the compound generated singlet oxygen (¹O₂) with 0.38 quantum efficiency, enabling dual chemo-phototherapeutic applications .
Species | LD₅₀ (mg/kg) |
---|---|
Mouse (oral) | 1,240 |
Rat (IV) | 287 |
No genotoxicity was observed in Ames tests at concentrations ≤100 μg/plate.
Environmental Persistence
The compound’s half-life in soil is 23.7 days, necessitating biodegradation studies before large-scale production.
Comparative Analysis with Structural Analogues
Compound | IC₅₀ (MCF-7) | LogP |
---|---|---|
Parent compound | 12.3 μM | 3.81 |
3-Nitro derivative | 8.7 μM | 4.12 |
5-Fluoro substituted | 14.9 μM | 3.65 |
Electron-withdrawing groups enhance potency but increase lipophilicity .
Future Research Directions
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Hybridization with biologics: Conjugation to monoclonal antibodies for targeted cancer therapy.
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Green chemistry approaches: Enzymatic synthesis using immobilized lipases.
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